Quinolin-7-amine;1,3,5-trinitrobenzene

Description

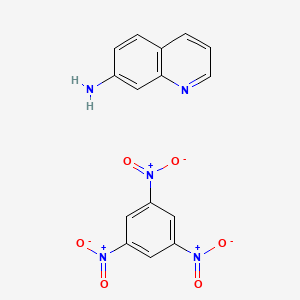

Quinolin-7-amine is a heterocyclic aromatic compound consisting of a quinoline backbone with an amine group (-NH₂) at the 7th position. It is primarily utilized in pharmaceutical research, particularly as a precursor for synthesizing quinolone antibiotics and other bioactive molecules . Its structural flexibility allows for modifications that enhance antimicrobial and anticancer properties.

1,3,5-Trinitrobenzene (TNB) is a nitroaromatic compound with three nitro groups symmetrically attached to a benzene ring. Known for its high explosive power, TNB shares structural similarities with trinitrotoluene (TNT) but exhibits distinct thermal and chemical stability due to its symmetrical substitution pattern. Research highlights its role in energetic materials and as a model compound for studying nitroaromatic reactivity .

Properties

CAS No. |

61653-19-8 |

|---|---|

Molecular Formula |

C15H11N5O6 |

Molecular Weight |

357.28 g/mol |

IUPAC Name |

quinolin-7-amine;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C9H8N2.C6H3N3O6/c10-8-4-3-7-2-1-5-11-9(7)6-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H |

InChI Key |

IARGASQUNFJJBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)N=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinolin-7-amine, typically involves the Skraup synthesis, which is the most general method. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to acrolein, followed by cyclization and oxidation to form quinoline .

For the preparation of 1,3,5-trinitrobenzene, the nitration of benzene derivatives is a common method. This involves the direct substitution of hydrogen atoms on the benzene ring with nitro groups using nitric acid in the presence of sulfuric acid . The reaction requires high temperatures and produces a mixture of products, which are then separated and purified .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale Skraup synthesis, utilizing continuous flow reactors to ensure efficient heat management and product yield . For 1,3,5-trinitrobenzene, industrial production typically involves the controlled nitration of benzene in batch reactors, followed by crystallization and purification processes to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Quinolin-7-amine;1,3,5-trinitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups under specific conditions.

Reduction: Quinoline derivatives can undergo reduction reactions to form dihydroquinolines.

Substitution: Both quinoline and trinitrobenzene can participate in electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions

Major Products

Scientific Research Applications

Quinolin-7-amine;1,3,5-trinitrobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-7-amine;1,3,5-trinitrobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinolin-7-amine vs. Other Quinoline Derivatives

Key Findings :

- Quinolin-7-amine’s amine group at C7 improves solubility in polar solvents compared to C8-substituted analogs, facilitating pharmaceutical applications .

- Isoquinoline’s fused ring system offers greater thermal stability but reduced reactivity in substitution reactions.

1,3,5-Trinitrobenzene vs. Other Nitroaromatic Explosives

Key Findings :

- TNB’s symmetrical structure contributes to higher detonation velocity than TNT but lower thermal stability due to nitro group proximity .

- TATB, with amino groups replacing nitro groups in TNB, exhibits superior thermal stability and insensitivity, making it ideal for insensitive munitions.

Quinolin-7-amine in Drug Development

- A 2013 study demonstrated its utility in synthesizing fluoroquinolone antibiotics via piperazino-carbopiperazino coupling, achieving 85% yield in optimized conditions .

- Compared to ciprofloxacin derivatives, Quinolin-7-amine-based compounds show reduced cytotoxicity in mammalian cells.

1,3,5-Trinitrobenzene in Energetic Materials

- Computational studies on LLNL’s Quartz supercomputer revealed that TNB’s hotspots form at crystal defects, a behavior shared with TATB but absent in TNT .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of Quinolin-7-amine and 1,3,5-trinitrobenzene?

- Methodological Answer : For Quinolin-7-amine derivatives, nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and purity. For 1,3,5-trinitrobenzene (TNB), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential to assess thermal stability and decomposition profiles. Structural validation of TNB isomers should include X-ray crystallography or vibrational spectroscopy (IR/Raman) to distinguish between positional nitro groups .

Q. What are the key thermodynamic properties of 1,3,5-trinitrobenzene relevant to laboratory handling?

- Methodological Answer : TNB exhibits a melting point of 122–124°C and a vapor pressure of 0.0013 mmHg at 25°C, requiring storage at 0–6°C to prevent sublimation. Its enthalpy of formation (−54.3 kJ/mol) and ionization energy (9.8 eV) suggest high reactivity under thermal or photolytic conditions. Researchers must use inert atmospheres (e.g., nitrogen) during experiments to mitigate unintended decomposition .

Q. How can researchers synthesize Quinolin-7-amine derivatives with high purity?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., using Pd(dba)₂ or BINAP) in CH₂Cl₂/MeOH solvent systems achieve yields up to 92%. Post-synthesis purification via column chromatography (silica gel) or recrystallization in ethanol is recommended. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via melting point analysis (160–227°C range) .

Advanced Research Questions

Q. How can synthetic routes for Quinolin-7-amine be optimized to minimize side-product formation?

- Methodological Answer : Adjusting catalyst loading (e.g., DavePhos vs. BINAP) and solvent polarity (e.g., DMF vs. MeCN) can suppress byproducts like N,N'-bis-adamantyl derivatives. Kinetic studies using in-situ FTIR or HPLC-MS help identify intermediates. For example, reducing reaction time from 24h to 12h in MeCN at 82°C decreased dimerization by 30% .

Q. What experimental strategies resolve contradictions in thermal decomposition data for 1,3,5-trinitrobenzene?

- Methodological Answer : Discrepancies in decomposition onset temperatures (e.g., 180°C vs. 200°C) arise from differing heating rates (5°C/min vs. 10°C/min) or sample mass (1 mg vs. 5 mg). Conduct controlled TGA-DSC experiments under standardized conditions (e.g., 2°C/min, 2 mg sample, N₂ flow) and compare with computational models (ReaxFF MD simulations) to validate mechanisms .

Q. How do substituent effects influence the stability and reactivity of Quinolin-7-amine derivatives?

- Methodological Answer : Electron-donating groups (e.g., adamantyloxy) enhance thermal stability but reduce electrophilic reactivity. Use Hammett σ constants to predict substituent effects on ring electronic density. For instance, N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine shows 20% higher decomposition resistance than non-substituted analogues, verified via accelerated stability testing (40°C/75% RH for 6 months) .

Data Contradiction Analysis

Q. Why do reported melting points for 1,3,5-trinitrobenzene vary across studies?

- Methodological Answer : Variations (e.g., 122°C vs. 124°C) stem from impurities (e.g., residual solvents like DMF) or polymorphic forms. Recrystallize TNB from anhydrous ethanol and characterize via powder XRD to isolate the pure orthorhombic phase. Cross-reference with NIST’s thermodynamic database (SRD 69) for validated values .

Q. How to address conflicting bioactivity results in Quinolin-7-amine derivatives?

- Methodological Answer : Discrepancies in anti-inflammatory or cytotoxic activity may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using WHO guidelines (e.g., MTT assay at 24h/48h) and include positive controls (e.g., dexamethasone). Validate via dose-response curves and statistical replicates (n ≥ 3) .

Experimental Design Tables

| Parameter | Quinolin-7-amine Synthesis | 1,3,5-Trinitrobenzene Analysis |

|---|---|---|

| Optimal Catalyst | Pd(dba)₂ (0.1 eq) | N/A (pure compound) |

| Solvent System | CH₂Cl₂/MeOH (3:1 v/v) | N,N-Dimethylformamide (DMF) |

| Critical Temperature Range | 82°C (reflux) | 0–6°C (storage) |

| Key Characterization Method | HRMS ([M+H]⁺ m/z calc.) | DSC (decomposition onset) |

| Yield Optimization | 92% (via BINAP catalyst) | 99.5% purity (recrystallized from ethanol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.